Cas no 132539-06-1 (Olanzapine)

Olanzapine Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine
- 2-METHYL-4-(4-METHYL-1-PIPERAZINYL)-10H-THIENO[2,3-B][1,5]BENZODIAZEPINE
- lanzac
- LY-170053
- OLANZAPINE
- OLANZAPINE FORM I
- OLANZAPINE FORM II
- ZYPREXA
- OLANZAPINE INTERMEDIATE
- Olanzapine solution
- 2-Methyl-4-(4-methyl-1-piperazinyl)- 10H-thieno[2,3-b][1,5]benzodiazepine LY-170053
- Integrol
- Larmac
- LY170053
- Oleanz
- Oliza
- Oltal
- 2-Methyl-4-(4-methyl-1-piperazinyl)- 10H-thieno[2,3-b][1,5]benzodiazepine
- Olanzapine, >=99%
- Zyprexa Zydis
- Olansek
- Zalasta
- Zyprexa Intramuscular
- Zyprexa Velotab
- olanzapinum
- Zypadhera
- Zolafren
- LY 170053
- Olzapin
- Oferta
- 10H-thieno[2,3-b][1,5]benzodiazepine, 2-methyl-4-(4-methyl-1-piperazinyl)-
- N7U69
- Olanzapine for system suitability
- OLANZAPINE (USP-RS)
- AC-665
- Z1521553472
- BRD-K18895904-001-15-3
- HMS2051H05
- 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno(2,3-b)(1,5)benzodiazepine
- C07322
- NCGC00096077-18
- KS-1090
- CAS_132539-06-1
- Olanzapine, 1mg/ml in Acetonitrile
- DTXCID503388
- NSC-801187
- 2-methyl-4-(4-methylpiperazin-1-yl)-5H-thieno[2,3-b][1,5]benzodiazepine
- Olanzapine, >=98% (HPLC)
- OLANZAPINE [VANDF]
- SR-01000759343-6
- BIDD:GT0332
- HMS3884J21
- OLANZAPINE [MI]
- Olanzapine Glenmark Europe
- BDBM82479
- ALKS-7921
- A806453
- Olanzapine for system suitability, European Pharmacopoeia (EP) Reference Standard
- L005958
- Midax
- CAS-132539-06-1
- OLANZAPINE [JAN]
- BIDD:PXR0138
- OLANZAPINE [EMA EPAR]
- AB00639907-07
- 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno-[2,3-b][1,5]benzodiazepine
- HB1786
- Olazax
- DTXSID9023388
- 10H-Thieno(2,3-b)(1,5)benzodiazepine, 2-methyl-4-(4-methyl-1-piperazinyl)-
- Olanzapin
- AKOS005566122
- Olanzapine (USAN:USP:INN:BAN)
- SBI-0206786.P001
- OLANZAPINE COMPONENT OF LYBALVI
- NSC-754829
- Olanzapine (LY-170053)
- HY-14541
- SPECTRUM1505024
- OLANZAPINE (MART.)
- AB00639907_09
- O0393
- Olanzapine, Pharmaceutical Secondary Standard; Certified Reference Material
- N05AH03
- 5-methyl-8-(4-methylpiperazin-1-yl)-4-thia-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(10),3(7),5,8,11,13-hexaene
- Olanzapine (JAN/USP/INN)
- Olanzapine ( 1.0 mg/mL in Acetonitrile)
- HMS2233F24
- NSC801187
- AB00639907_08
- LYBALVI COMPONENT OLANZAPINE
- D00454
- Olanzapine; 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine; LY 170053; Lanzac; Zyprexa
- BCP04917
- 5-methyl-8-(4-methylpiperazin-1-yl)-4-thia-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),3(7),5,8,11,13-hexaene
- Tox21_111556
- 2-Methyl-4-(4-methylpiperazin-1-yl)-10H- thieno[2,3-b][1,5]benzodiazepin
- BDBM35254
- NCGC00096077-06
- OLANZAPINE [USP-RS]
- EN300-119499
- HMS3714J03
- UNII-N7U69T4SZR
- OLANZAPINE (USP MONOGRAPH)
- MLS001424057
- Olanzapine, European Pharmacopoeia (EP) Reference Standard
- SCHEMBL117695
- Olanzapine-d8, 100 mug/mL in acetonitrile, ampule of 1 mL, certified reference material
- Olanzapine Teva
- SR-01000759343
- olanzapina
- OLANZAPINE [ORANGE BOOK]
- Olanzapine, United States Pharmacopeia (USP) Reference Standard
- CS-1114
- NCGC00096077-05
- BRD-K18895904-001-16-1
- US8802672, Olanzapine
- NCGC00096077-01
- MLS001165781
- 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno(2,3- b)(1,5)benzodiazepine
- SYMBYAX COMPONENT OLANZAPINE
- 2-methyl-4-(4-methylpiperazin-1-yl)-5H-thieno[3,2-c][1,5]benzodiazepine
- NC00172
- MFCD00866702
- NCGC00096077-03
- Olanzapine- Bio-X
- AB00639907-06
- (E)-2-methyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine
- L000455
- DB00334
- s2493
- Olanzapine (Zyprexa)
- Tox21_111556_1
- 2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine
- Olanzapine?
- 2-methyl-4-(4-methyl-1-piperazinyl) -10h-thieno[2,3-b][1,5]benzodiazepine
- CHEMBL715
- NS00000036
- OLANZAPINE (EP MONOGRAPH)
- Olanzapine Mylan
- J-006186
- PS15 - Olanzapine
- OLANZAPINE [USAN]
- C17H20N4S
- MLS000759457
- SCHEMBL28763
- NCGC00096077-20
- CCG-100922
- HMS3393H05
- HMS3743A09
- 2-Methyl-10-(4-methyl-piperazin-1-yl)-4H-3-thia-4,9-diaza-benzo[f]azulene
- OLANZAPINE COMPONENT OF SYMBYAX
- HSDB 8155
- SW220248-1
- HMS2093I04
- STK634338
- 132539-06-1
- CHEBI:94534
- GTPL47
- HMS3657I15
- Olanzapine 1.0 mg/ml in Acetonitrile
- BCP9001021
- Q201872
- Olazax Disperzi
- HMS3374L02
- Olanzapine [USAN:USP:INN:BAN]
- ZYPREXAIntramuscular
- HMS2089M04
- STL388024
- BO164166
- GLXC-02527
- N7U69T4SZR
- 2-methyl-4-(4-methyl-1-piperazinyl)-5H-thieno[3,2-c][1,5]benzodiazepine
- OLANZAPINE [USP MONOGRAPH]
- OLANZAPINE [EP MONOGRAPH]
- Olanzapine Neopharma
- MLS001195646
- ALBB-027265
- Olanzapine apotex
- SMR000466345
- NCGC00096077-04
- NCGC00389791-02
- BRD-K18895904-001-17-9
- AKOS000282888
- NSC_4585
- OLANZAPINE [MART.]
- Olanzapine cipla
- ZYPREXAZydis
- OLANZAPINE [INN]
- NSC754829
- Olanzapine Teva
- Olanzapine Glenmark
- SR-01000759343-4
- 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine #
- CHEBI:7735
- OLANZAPINE [WHO-DD]
- Olanzapine
-
- MDL: MFCD00866702
- Inchi: 1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3
- InChI Key: KVWDHTXUZHCGIO-UHFFFAOYSA-N
- SMILES: S1C(C([H])([H])[H])=C([H])C2=C1N([H])C1=C([H])C([H])=C([H])C([H])=C1N=C2N1C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C1([H])[H]
Computed Properties
- Exact Mass: 312.140868g/mol
- Surface Charge: 0
- XLogP3: 2.9
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Rotatable Bond Count: 1
- Monoisotopic Mass: 312.140868g/mol
- Monoisotopic Mass: 312.140868g/mol
- Topological Polar Surface Area: 59.1Ų
- Heavy Atom Count: 22
- Complexity: 432
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Surface Charge: 0
- Tautomer Count: 3
- Topological Polar Surface Area: 56.2
- Isotope Atom Count: 0
Experimental Properties
- Temperature: When heated to decomposition it emits toxic fumes of /nitrogen oxides and sulfur oxides/.
- Dissociation Constants: pKa1 = 4.01; pKa2 = 7.24; pKa3 = 14.17 (est)
- Color/Form: Pale yellow or yellow crystalline powder
- Density: 1.32
- Melting Point: 192.0 to 196.0 deg-C
- Boiling Point: 462.6 oC at 760 mmHg
- Flash Point: Fahrenheit: 35.6 ° f
Celsius: 2 ° c - Refractive Index: 3.3
- Solubility: DMSO: >15mg/mL
- PSA: 59.11000
- LogP: 2.88860
- Sensitiveness: Sensitive to heat
- Merck: 6822
- Color/Form: 1.0 mg/mL in acetonitrile
Olanzapine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H315-H319-H413
- Warning Statement: P305 + P351 + P338
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- WGK Germany:3
- Hazard Category Code: 11-20/21/22-36
- Safety Instruction: S22; S24/25
- RTECS:XJ9007750
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:4°C, protect from light
Olanzapine Customs Data
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Olanzapine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | LD404-100mg |
Olanzapine |
132539-06-1 | 99%,BR, | 100mg |
¥264.0 | 2022-06-10 | |
abcr | AB416354-5 g |
2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine, 95%; . |
132539-06-1 | 95% | 5g |
€210.90 | 2023-06-16 | |
Enamine | EN300-119499-0.05g |
5-methyl-8-(4-methylpiperazin-1-yl)-4-thia-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),3(7),5,8,10,12-hexaene |
132539-06-1 | 95.0% | 0.05g |
$19.0 | 2025-02-19 | |
Enamine | EN300-119499-2.5g |
5-methyl-8-(4-methylpiperazin-1-yl)-4-thia-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),3(7),5,8,10,12-hexaene |
132539-06-1 | 95.0% | 2.5g |
$65.0 | 2025-02-19 | |
Enamine | EN300-119499-0.25g |
5-methyl-8-(4-methylpiperazin-1-yl)-4-thia-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),3(7),5,8,10,12-hexaene |
132539-06-1 | 95.0% | 0.25g |
$21.0 | 2025-02-19 | |
TRC | O253750-25mg |
Olanzapine |
132539-06-1 | 25mg |
$ 74.00 | 2023-09-06 | ||
TRC | O253750-500mg |
Olanzapine |
132539-06-1 | 500mg |
$ 232.00 | 2023-09-06 | ||
abcr | AB416354-100g |
2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine, 95%; . |
132539-06-1 | 95% | 100g |
€1036.00 | 2025-02-21 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1567-100mg |
Olanzapine |
132539-06-1 | 100% | 100mg |
¥ 581 | 2023-09-07 | |
FUJIFILM | 150-03071-50mg |
Olanzapine |
132539-06-1 | 50mg |
JPY 11600 | 2023-09-15 |
Olanzapine Suppliers
Olanzapine Related Literature
-
Jagadeesh Babu Nanubolu,Krishnan Ravikumar CrystEngComm 2017 19 355
-
Luc M. LeBlanc,Erin R. Johnson CrystEngComm 2019 21 5995
-
3. Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potentialAnna K. Drabczyk,Damian Ku?aga,Przemys?aw Zar?ba,Wiktoria Tylińska,Wojciech Bachowski,Aneta Archa?a,Artur Wnorowski,Andromachi Tzani,Anastasia Detsi,Jolanta Ja?kowska RSC Adv. 2023 13 20467
-
Yiran Fan,Guanghu Shen,Ping Li,Xiaonan Xi,Haiting Wu,Hongjun Tian,Yaxin Lu,Zheng Yin RSC Adv. 2015 5 34342
-
Sina Farzaneh,Ebadullah Asadi,Majid Abdouss,Azam Barghi-Lish,Saman Azodi-Deilami,Hossein Ali Khonakdar,Mehdi Gharghabi RSC Adv. 2015 5 9154
Additional information on Olanzapine
Professional Introduction to Olanzapine (CAS No: 132539-06-1)
Olanzapine, a pharmaceutical compound with the chemical name (5-methyl-4-[4-[4-methyl-1-piperazinyl]butoxy]phenyl)-1-pentanone, is widely recognized for its therapeutic applications in the treatment of psychiatric disorders. Its molecular structure and pharmacological properties have been extensively studied, making it a cornerstone in modern psychopharmacology. The compound is identified by its unique CAS No: 132539-06-1, which serves as a critical identifier in scientific and industrial contexts.
The primary mechanism of action for Olanzapine involves its potent antagonism of serotonin type 2 (5-HT2A) and dopamine D2 receptors in the brain. This receptor blockade is fundamental to its efficacy in managing conditions such as schizophrenia and bipolar disorder. Recent advancements in neuroimaging techniques have provided deeper insights into how Olanzapine modulates neural circuits, particularly in the prefrontal cortex, which is implicated in cognitive and emotional dysregulation.
One of the most significant recent findings regarding Olanzapine pertains to its metabolic pathways and interactions with the gut microbiome. Studies have demonstrated that the compound's efficacy can be influenced by gut microbial composition, highlighting the importance of the microbiota-gut-brain axis in psychiatric disorders. This discovery has opened new avenues for combination therapies that integrate pharmacological interventions with probiotics or prebiotics, potentially enhancing treatment outcomes.
The clinical landscape of Olanzapine has evolved with the integration of real-world data analytics. Large-scale cohort studies have revealed that while Olanzapine is effective in reducing positive symptoms of schizophrenia, it may also increase the risk of metabolic side effects such as weight gain and hyperglycemia. These findings have prompted researchers to explore novel formulations and dosing strategies to mitigate these adverse effects while maintaining therapeutic efficacy.
From a chemical synthesis perspective, Olanzapine is synthesized through a multi-step process involving condensation reactions and functional group transformations. The development of more efficient synthetic routes has been a focus of industrial chemists, aiming to improve yield and reduce environmental impact. Advances in green chemistry principles have led to the adoption of solvent-free reactions and catalytic methods, aligning with global efforts to sustainable pharmaceutical manufacturing.
The regulatory approval process for Olanzapine has been stringent, ensuring its safety and efficacy for clinical use. Regulatory bodies such as the FDA and EMA have required comprehensive data from Phase III clinical trials before granting approval. These trials not only assess primary endpoints like symptom reduction but also monitor long-term outcomes, including cognitive function and quality of life metrics, to provide a holistic view of the drug's benefits.
Future research directions for Olanzapine include investigating its potential role in neurodegenerative diseases such as Alzheimer's disease. Preliminary studies suggest that its ability to modulate inflammatory pathways may offer neuroprotective effects. Additionally, exploring nanotechnology-based delivery systems could enhance bioavailability and targeted release profiles, potentially improving patient compliance and therapeutic response.
The economic impact of Olanzapine cannot be overstated, as it remains one of the most prescribed antipsychotics globally. Market analysis indicates steady demand driven by both new diagnoses and refill rates among existing patients. Pharmaceutical companies continue to invest in R&D to extend patent protection and develop next-generation antipsychotics with improved side effect profiles.
In conclusion, Olanzapine (CAS No: 132539-06-1) represents a significant advancement in the treatment of psychiatric disorders. Its multifaceted therapeutic benefits, coupled with ongoing research into its mechanisms and applications, ensure its continued relevance in modern medicine. As scientific understanding evolves, so too will our approach to leveraging this compound for improved patient care.
132539-06-1 (Olanzapine) Related Products
- 1493-27-2(1-Fluoro-2-nitrobenzene)
- 786686-79-1(Olanzapine-d)
- 612507-13-8(5,10-Dihydro-2-methyl-4H-thieno[2,3-b][1,5]benzodiazepine-4-thione (Olanzapine Impurity))
- 101200-48-0(Tribenuron-methyl (~90%))
- 109-01-3(1-Methylpiperazine)
- 74162-56-4(Ethanone,1-[5-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,4]benzodiazepin-2-yl]-)
- 119-36-8(Methyl salicylate)
- 186792-80-3(b-D-Glucopyranuronic acid,1-deoxy-1-[2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepin-10-yl]-)
- 841-77-0(1-(diphenylmethyl)piperazine)
- 306-37-6(1,2-Dimethyl-hydrazine Dihydrochloride)

